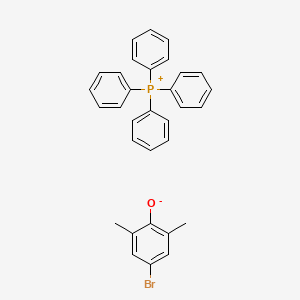
4-bromo-2,6-dimethylphenolate;tetraphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium is a chemical compound that combines the properties of 4-bromo-2,6-dimethylphenolate and tetraphenylphosphanium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate typically involves the bromination of 2,6-dimethylphenol. This reaction can be carried out using bromine in the presence of a suitable solvent such as chloroform or methanol . The resulting 4-bromo-2,6-dimethylphenol can then be converted to its phenolate form by treatment with a base.
Tetraphenylphosphanium can be synthesized through the reaction of triphenylphosphine with an alkyl halide. The reaction conditions often involve the use of a polar aprotic solvent and a mild base to facilitate the formation of the tetraphenylphosphanium salt .
Industrial Production Methods
Industrial production of 4-bromo-2,6-dimethylphenolate involves large-scale bromination processes, often using automated systems to ensure consistency and safety. Tetraphenylphosphanium is produced through well-established methods involving the reaction of triphenylphosphine with alkyl halides under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Bromo-2,6-dimethylphenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2,6-dimethylphenol.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used .
科学的研究の応用
4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium has several scientific research applications:
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug development.
作用機序
The mechanism of action of 4-bromo-2,6-dimethylphenolate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to form new bonds. The tetraphenylphosphanium component can facilitate the transfer of phenolate ions in catalytic processes, enhancing the efficiency of reactions .
類似化合物との比較
Similar Compounds
4-Bromo-2,6-dimethylphenol: Similar in structure but lacks the tetraphenylphosphanium component.
Tetraphenylphosphonium chloride: Contains the tetraphenylphosphanium ion but lacks the phenolate component.
Uniqueness
4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium is unique due to the combination of the phenolate and tetraphenylphosphanium components, which provides distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
特性
CAS番号 |
94230-95-2 |
|---|---|
分子式 |
C32H28BrOP |
分子量 |
539.4 g/mol |
IUPAC名 |
4-bromo-2,6-dimethylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C8H9BrO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-3-7(9)4-6(2)8(5)10/h1-20H;3-4,10H,1-2H3/q+1;/p-1 |
InChIキー |
CJXRMXOXTARZRX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1[O-])C)Br.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


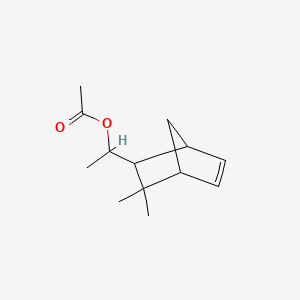
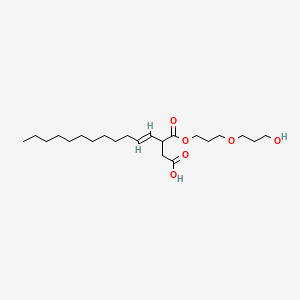

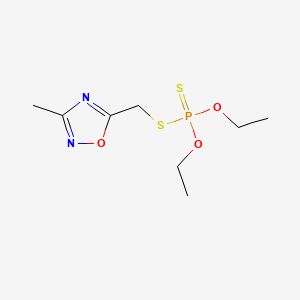
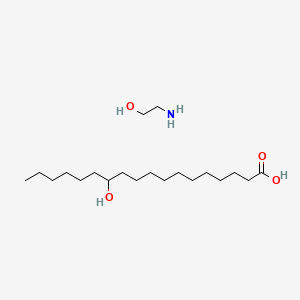
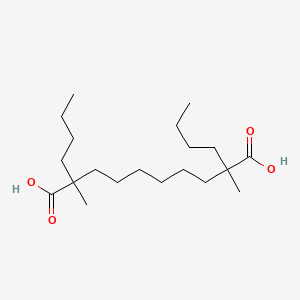
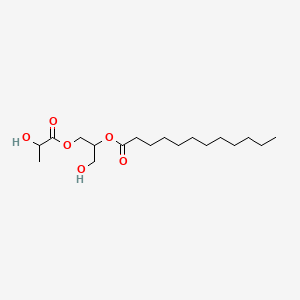
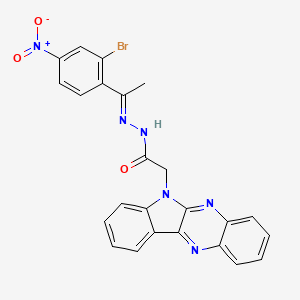

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)
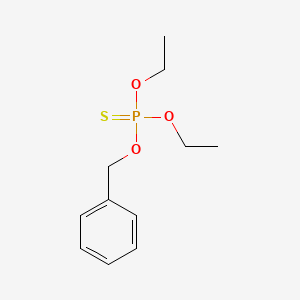
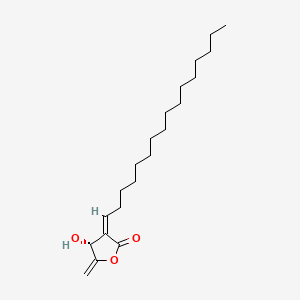
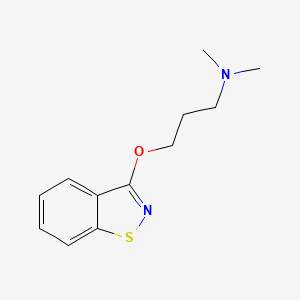
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
